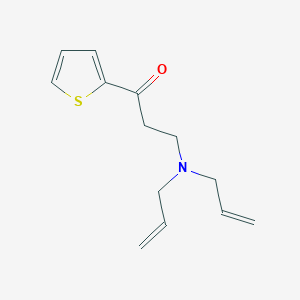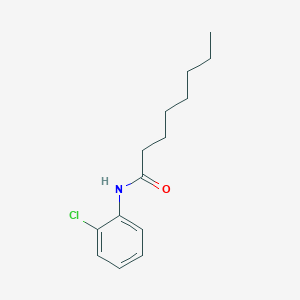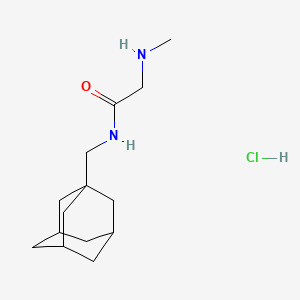
3-(diallylamino)-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(diallylamino)-1-(2-thienyl)-1-propanone, also known as DAPTA, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. DAPTA belongs to the family of peptidomimetics, which are compounds that mimic the structure and function of peptides. In
Wirkmechanismus
3-(diallylamino)-1-(2-thienyl)-1-propanone binds to the CD4 receptor on the surface of target cells and prevents the interaction between CD4 and the viral envelope glycoprotein gp120. This interaction is necessary for the entry of the virus into the cell. By blocking this interaction, this compound prevents the virus from entering the cell and replicating.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is well tolerated in vivo. It has a short half-life and is rapidly eliminated from the body. This compound has been shown to be effective in inhibiting viral replication in vitro and in vivo, and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(diallylamino)-1-(2-thienyl)-1-propanone is a small molecule that can be easily synthesized and purified. It has been shown to have minimal toxicity and is well tolerated in vivo. However, this compound has a short half-life and is rapidly eliminated from the body, which may limit its effectiveness in some applications.
Zukünftige Richtungen
For research include the development of more potent analogs of 3-(diallylamino)-1-(2-thienyl)-1-propanone, the investigation of its potential use in combination therapy, and the exploration of its mechanism of action in more detail. In addition, this compound may have potential applications in other areas, such as immunotherapy and drug delivery.
Synthesemethoden
3-(diallylamino)-1-(2-thienyl)-1-propanone can be synthesized using a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with diallylamine, followed by a Michael addition reaction with ethyl acetoacetate. The final product is obtained through a reduction and deprotection reaction. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(diallylamino)-1-(2-thienyl)-1-propanone has been extensively studied for its antiviral properties. It has been shown to inhibit the entry of HIV-1 into target cells by binding to the CD4 receptor and blocking the interaction between CD4 and the viral envelope glycoprotein gp120. This compound has also been shown to inhibit the replication of other viruses, such as SARS-CoV and MERS-CoV. In addition, this compound has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-[bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-8-14(9-4-2)10-7-12(15)13-6-5-11-16-13/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKCCGIKOTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC(=O)C1=CC=CS1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)

amino]benzamide](/img/structure/B4921094.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
